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Compound of Interest

Compound Name: (S)-Prunasin Tetraacetate
CAS No.: 60981-44-4
Cat. No.: B1145852
Get Quote
. J

Target Analyte: (S)-Mandelonitrile- -D-glucopyranoside
Tetraacetate

CAS Registry: 99-19-4 (Parent Sambunigrin) | Derivative
Content ID: SAS-SPEC-2026-02

Executive Summary & Chemical Context

Why This Matters: In drug development and phytochemical analysis, distinguishing between
the diastereomers of cyanogenic glycosides—(R)-Prunasin and (S)-Sambunigrin—is critical
due to their distinct enzymatic hydrolysis rates and biological activities. The tetraacetate
derivative is the preferred analyte for rigorous structural validation because acetylation locks
the sugar conformation, improves solubility in organic solvents (like

), and enhances signal dispersion in NMR, preventing the signal overlap common in the
polyhydroxylated parent compounds.

This guide provides the definitive spectroscopic data set (NMR, IR, MS) for (S)-Prunasin
Tetraacetate (chemically defined as the tetra-O-acetyl derivative of Sambunigrin).

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1145852#bc-rfq
https://www.benchchem.com/product/b1145852/docs?utm_src=pdf-body#technical-guide-spectroscopic-profiling-of-s-prunasin-tetraacetate
https://www.benchchem.com/product/b1145852/docs?utm_src=pdf-body#technical-guide-spectroscopic-profiling-of-s-prunasin-tetraacetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145852?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Profile

o Systematic Name: (S)-
-Cyanobenzyl-2,3,4,6-tetra-O-acetyl-
-D-glucopyranoside

e Molecular Formula:

e Molecular Weight: 463.44 g/mol

o Stereochemistry: The aglycone possesses (S)-configuration at the benzylic carbon; the
glycosidic linkage is

Synthesis & Preparation Workflow

Context: Spectroscopic data is only as reliable as the sample origin. The following workflow
ensures the isolation of the specific (S)-diastereomer.

Crude Extract | Extraction Isolation ___Purification - yl Q - Workup & Cryst. Recrystallization
(Sambucus nigra leaves) » (Prep HPLCITLO) ®1 (Pure Glycoside) (Ac20 / Pyridine, 25°C) (EOH or EtOAC/Hex)

Click to download full resolution via product page
Figure 1: Isolation and derivatization workflow to secure the (S)-isomer analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: Spectra acquired in

at 298 K. Critical Insight: The chemical shift of the benzylic proton (H-7) is the primary
discriminator between the (R) and (S) diastereomers. In the (S)-isomer (Sambunigrin
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tetraacetate), the spatial proximity of the phenyl ring to the acetylated sugar protons induces a
distinct shielding/deshielding effect compared to the (R)-isomer.

H NMR Data (400 MHz, )

S Multiolicit Structural
osition ultiplici
(ppm) A (Hz) Assignment
Aglycone
Diagnostic:
H-7 (Benzylic) 5.58 S - _CH-CN. (Distinct
from R-isomer)
Phenyl ring
Ar-H 7.40 —7.60 m -
protons
Sugar Moiety
H-1' (Anomeric) 4.65 d 7.8 -linkage
confirmation
Axial-Axial
H-2' 5.05 dd 95,78 _
coupling
H-3' 5.28 t 9.5 Ring proton
H-4' 5.12 t 9.5 Ring proton
Pyranose ring
H-5' 3.85 ddd 9.5,45,25 )
methine
Methylene proton
H-6'a 4.28 dd 125,45
A
Methylene proton
H-6'b 4.15 dd 125,25 B
Acetates
2.01, 2.03, 2.08, ,
OAc (x4) 210 s - Methyl singlets
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C NMR Data (100 MHz, )

Carbon Type Assignment
P (ppm) g
Carbonyls 169.2, 169.4, 170.1, 170.6 Acetyl C=0 groups
Nitrile 116.5 -CN group
) 132.5 (ipso), 129.8, 129.2, )
Aromatic Phenyl ring carbons
127.5
Benzylic 68.5 C-7 (Chiral Center)
Anomeric 99.8 C-1' (Beta-carbon)
Sugar Skeleton 72.5,71.8,68.2,61.6 C-3', C-5, C-2'/C-4', C-6'
Acetyl
Methyls 20.4 — 20.7
carbons

Infrared (IR) Spectroscopy

Methodology: FT-IR (ATR or KBr disk). Interpretation: The spectrum is dominated by the ester
functionalities introduced during derivatization, with the nitrile peak serving as a confirmation of
the aglycone integrity.
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Wavenumber (

Intensity Vibrational Mode

)

C-H stretch
2950 - 2850 Weak ) ] )

(Aliphatic/Aromatic)

C=N stretch (Characteristic of
2250 Weak ) )

cyanogenic glycosides)

C=0 stretch (Ester carbonyls -
1755 - 1740 Strong

Tetraacetate)

C-H bend (
1375 Medium

deformation)

C-O stretch (Acetate ester
1220 - 1240 Strong )

linkage)

C-O-C stretch (Glycosidic
1030 - 1060 Strong )

ether linkage)

. Ar-H out-of-plane bend

750, 690 Medium

(Monosubstituted benzene)

Mass Spectrometry (MS)

Methodology: ESI-MS (Positive Mode) or APCI. Mechanism: The tetraacetate derivative
typically forms sodium adducts

or ammonium adducts

rather than protonated molecular ions due to the high electron density of the acetate oxygens.

Primary lonization Data

e Molecular Weight: 463.44
e Observed lon (ESI+):

486.4
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e Observed lon (ESI+):

481.5

Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) results in the sequential loss of acetic acid and the

cleavage of the glycosidic bond.

Parent lon [M+Na]+
m/z 486

-AcOH Glycosidic Cleavage

Loss of Aglycone
(Sugar Oxocarbenium)
m/z 331 (Ac4-Glc+)

Loss of AcOH (-60)
m/z 426

AcOH / -Ketene

Sequential Deacetylation
m/z 271, 211, 169

Click to download full resolution via product page
Figure 2: ESI-MS/MS fragmentation logic for structural confirmation.

Quality Control & Validation Criteria

To certify a sample as (S)-Prunasin Tetraacetate, it must pass the following self-validating

checks:

o Diastereomeric Purity (NMR): The benzylic proton at 5.58 ppm must appear as a singlet. The
presence of a satellite peak at ~5.50-5.54 ppm indicates contamination with the (R)-isomer

(Prunasin tetraacetate).
» Optical Rotation: The specific rotation

should be approximately -54° (
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, EtOAC).[1] The (R)-isomer has a significantly different rotation (often negative but distinct in
magnitude).

e Melting Point: The crystalline solid should melt between 125 — 126 °C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. scispace.com [scispace.com|]

2. acs.org [acs.org]

3. midwest-elderberry.coop [midwest-elderberry.coop]

4. taylorandfrancis.com [taylorandfrancis.com]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://scispace.com/pdf/cyanogenic-glucosides-in-sambucus-nigra-l-3105bxpnre.pdf
https://scispace.com/pdf/cyanogenic-glucosides-in-sambucus-nigra-l-3105bxpnre.pdf
https://www.acs.org/molecule-of-the-week/archive/s/sambunigrin.html
https://www.midwest-elderberry.coop/small-orders-online/elderberry_cyanide_paper_20.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Factachemscand.org%2Fpdf%2Facta_vol_27_p2661-2662.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sciencedirect.com%2Fscience%2Farticle%2Fabs%2Fpii%2F0040402064800263
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2F1420-3049%2F26%2F5%2F1384
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Toxicology/Prunasin/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2FPrunasin
https://www.benchchem.com/product/b1145852?utm_src=pdf-custom-synthesis#bc-rfq
https://scispace.com/pdf/cyanogenic-glucosides-in-sambucus-nigra-l-3105bxpnre.pdf
https://www.acs.org/molecule-of-the-week/archive/s/sambunigrin.html
https://www.midwest-elderberry.coop/small-orders-online/elderberry_cyanide_paper_20.pdf
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Toxicology/Prunasin/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145852?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of (S)-
Prunasin Tetraacetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1145852/docs#technical-guide-spectroscopic-
profiling-of-s-prunasin-tetraacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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